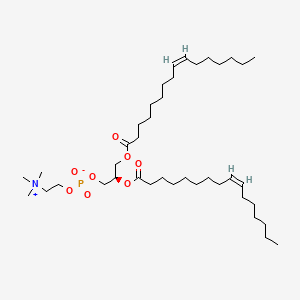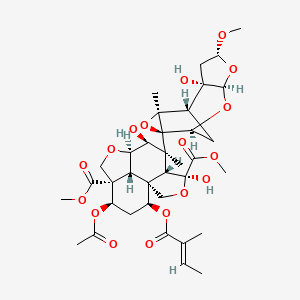
23-Epivepaol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
23-epivepaol is a limonoid that is the C-23 epimer of vepaol. It has been isolated from Azadirachta indica. It has a role as a metabolite and a plant metabolite. It is an acetate ester, an epoxide, a limonoid, a secondary alcohol, a tertiary alcohol and a methyl ester. It derives from a tiglic acid.
科学的研究の応用
Electron Paramagnetic Resonance (EPR) in Drug Delivery Research
EPR spectroscopy, a technique to study unpaired electrons, offers insights into drug delivery systems (DDS). It measures microviscosity, micropolarity, microacidity, phase transitions, and characterizes colloidal drug carriers. EPR imaging adds spatial distribution information, beneficial for both in vitro and in vivo studies in drug delivery (Kempe, Metz, & Mäder, 2010).
Translational Epidemiology in Scientific Discovery
Translational research (TR) in epidemiology translates scientific discoveries into population health impacts. Epidemiology's role in TR spans four phases (T1–T4), including developing candidate applications from discoveries (like tests to guide interventions) and assessing the impact of these applications on population health outcomes. The rise of TR in epidemiology is significant, doubling its presence in certain journals from 1999 to 2009 (Khoury, Gwinn, & Ioannidis, 2010).
Predictive, Preventive, and Personalised Medicine (PPPM)
PPPM focuses on acute problems in medical sciences and the quality of medical services. It promotes an integrative approach combining multidisciplinary expertise to advance health care-related research and management. PPPM professionals support the European programme ‘Horizon 2020’, advocating for effective communication among professionals and policymakers for the successful implementation of PPPM in healthcare (Golubnitschaja, Kinkorová, & Costigliola, 2014).
Eltrombopag in Leukemia Cell Proliferation
Eltrombopag (EP) is found to inhibit leukemia cell proliferation through mechanisms independent of the thrombopoietin receptor. It reduces intracellular iron in leukemic cells, with a dose-dependent manner, demonstrating that its antileukemic effects are mediated through modulation of intracellular iron content (Roth et al., 2012).
EP in Iron Chelation
EP mobilizes intracellular iron stores at lower concentrations than other clinically available iron chelators, suggesting its potential as an effective iron chelator for other indications, especially when combined with existing iron chelation therapies (Koumoutsea et al., 2014).
特性
製品名 |
23-Epivepaol |
|---|---|
分子式 |
C36H48O17 |
分子量 |
752.8 g/mol |
IUPAC名 |
dimethyl (1S,4S,5R,6S,7S,8R,11S,12R,14S,15R)-12-acetyloxy-4,7-dihydroxy-6-[(1S,2S,4R,6R,8S,9R,11S)-2-hydroxy-4-methoxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodecan-9-yl]-6-methyl-14-[(E)-2-methylbut-2-enoyl]oxy-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecane-4,11-dicarboxylate |
InChI |
InChI=1S/C36H48O17/c1-9-15(2)25(39)50-18-11-19(49-16(3)37)33(27(40)45-7)13-47-22-23(33)32(18)14-48-35(43,28(41)46-8)26(32)30(4,24(22)38)36-20-10-17(31(36,5)53-36)34(42)12-21(44-6)52-29(34)51-20/h9,17-24,26,29,38,42-43H,10-14H2,1-8H3/b15-9+/t17-,18+,19-,20+,21-,22-,23-,24-,26+,29-,30-,31+,32+,33+,34+,35+,36+/m1/s1 |
InChIキー |
HAIAPLNAMFKNPR-QYMXIDFGSA-N |
異性体SMILES |
C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@]2(CO[C@@H]3[C@@H]2[C@]14CO[C@@]([C@H]4[C@]([C@@H]3O)(C)[C@@]56[C@@H]7C[C@H]([C@@]5(O6)C)[C@]8(C[C@@H](O[C@H]8O7)OC)O)(C(=O)OC)O)C(=O)OC)OC(=O)C |
正規SMILES |
CC=C(C)C(=O)OC1CC(C2(COC3C2C14COC(C4C(C3O)(C)C56C7CC(C5(O6)C)C8(CC(OC8O7)OC)O)(C(=O)OC)O)C(=O)OC)OC(=O)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



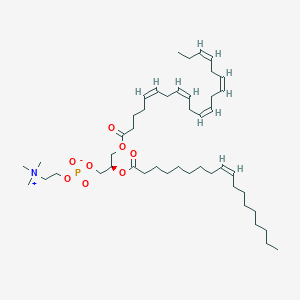
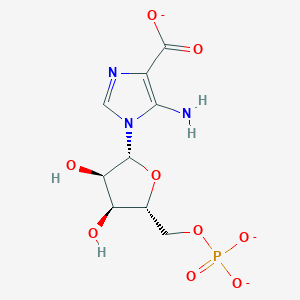
![(4R)-1,1,4,7-tetramethyl-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulen-4-ol](/img/structure/B1261728.png)
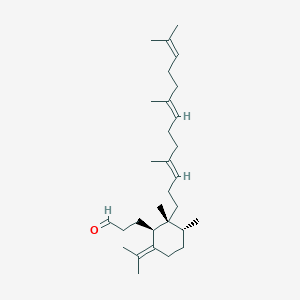
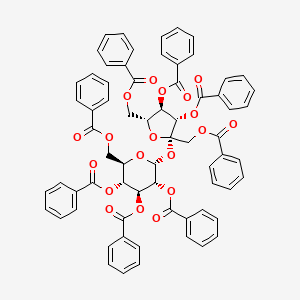
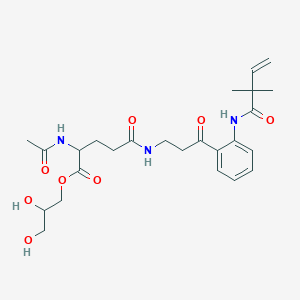
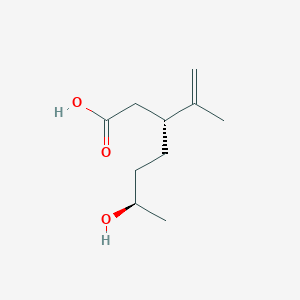
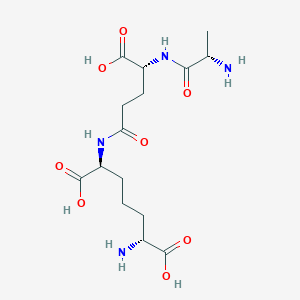
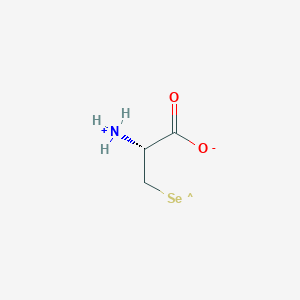
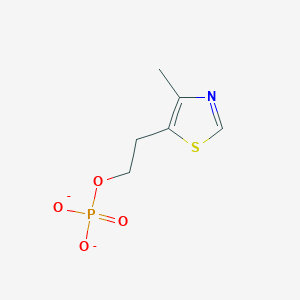
![(2R,3R)-1-(1-adamantylmethyl)-2-[4-(hydroxymethyl)phenyl]-N-(2-methylpropyl)-3-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B1261740.png)
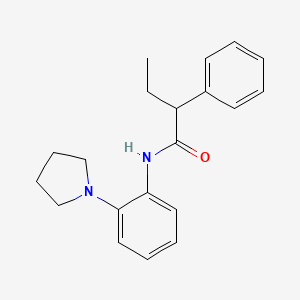
![4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1261745.png)
